Comparative Potency of LEQ506 Against Human and Mouse Smoothened (Smo) Receptors
LEQ506 exhibits potent inhibition of both human and mouse Smo, with IC50 values that compare favorably to other clinical-stage Smo antagonists . This dual-species activity is essential for preclinical-to-clinical translation in oncology research .
| Evidence Dimension | Smo Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | Human Smo: 2 nM; Mouse Smo: 4 nM |
| Comparator Or Baseline | Sonidegib: Human Smo 2.5 nM, Mouse Smo 1.3 nM; Vismodegib: Potent but IC50 values for direct Smo binding are typically in the low nanomolar range but are not consistently reported across the same assay systems as LEQ506; PF-04449913: Human Smo IC50 = 5 nM |
| Quantified Difference | LEQ506 is approximately 2.5-fold more potent against human Smo than PF-04449913 (2 nM vs 5 nM). Its potency is comparable to Sonidegib but with a different species selectivity profile (LEQ506 is more potent on human vs mouse Smo, whereas Sonidegib shows the opposite trend). |
| Conditions | Biochemical binding assays using human and mouse Smoothened receptors. |
Why This Matters
The high potency against human Smo (IC50 = 2 nM) makes LEQ506 a valuable tool for studying Hh pathway inhibition in human-derived cell lines and patient samples, while its activity on mouse Smo (IC50 = 4 nM) supports robust preclinical in vivo modeling.
